Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate
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Overview
Description
Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate is a chemical compound with a unique structure that includes both methoxy and oxo groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethoxymethane with a suitable sodium enolate precursor in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved may include nucleophilic addition or substitution reactions, where the compound reacts with electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
- Sodium (e)-2-(dimethoxymethyl)-3-oxoprop-1-en-1-olate
- Sodium (e)-2-(methoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate
Uniqueness
Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both methoxy and oxo groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
sodium;(E)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5.Na/c1-10-6(9)5(4-8)7(11-2)12-3;/h4,7-8H,1-3H3;/q;+1/p-1/b5-4-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZUGFTZFZMPFD-MKWAYWHRSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=C[O-])C(=O)OC)OC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C(=C\[O-])/C(=O)OC)OC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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